molecular formula C14H14Cl3NO B2586076 {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 289717-38-0

{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B2586076
CAS No.: 289717-38-0
M. Wt: 318.62
InChI Key: KFOCSUIATIEYDA-UHFFFAOYSA-N
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Description

{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound with the molecular formula C14H13Cl2NO·HCl. It is known for its applications in various fields such as chemistry, biology, and medicine due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorophenol and 2-bromobenzyl chloride.

    Formation of Intermediate: 3,4-dichlorophenol reacts with 2-bromobenzyl chloride in the presence of a base such as potassium carbonate to form 2-(3,4-dichlorophenoxy)benzyl chloride.

    Amination: The intermediate 2-(3,4-dichlorophenoxy)benzyl chloride is then reacted with methylamine to form {[2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride can undergo oxidation reactions, typically forming N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of new biochemical assays and as a probe to study enzyme functions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific pathways.

Industry

In industrial applications, this compound is used in the manufacture of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • {[4-Bromo-2-(3,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride
  • {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride

Uniqueness

What sets {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride apart from similar compounds is its specific substitution pattern on the aromatic ring, which influences its reactivity and interaction with biological targets. This unique structure can lead to different pharmacological profiles and applications.

By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.

Properties

IUPAC Name

1-[2-(3,4-dichlorophenoxy)phenyl]-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO.ClH/c1-17-9-10-4-2-3-5-14(10)18-11-6-7-12(15)13(16)8-11;/h2-8,17H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOCSUIATIEYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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